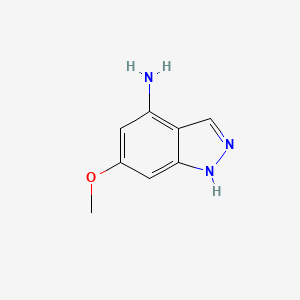

6-Methoxy-1H-indazol-4-amine

Vue d'ensemble

Description

6-Methoxy-1H-indazol-4-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a methoxy group at the 6th position and an amino group at the 4th position on the indazole ring. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1H-indazol-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminobenzonitrile derivatives. The reaction typically involves the use of a copper catalyst and an oxidizing agent such as oxygen. The process can be summarized as follows:

Starting Material: 2-(methoxyamino)benzonitrile.

Catalyst: Copper(II) acetate.

Oxidizing Agent: Oxygen.

Solvent: Dimethyl sulfoxide (DMSO).

Reaction Conditions: The reaction is carried out under an oxygen atmosphere at elevated temperatures to facilitate the formation of the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Alkylation Reactions

The amino group at position 4 undergoes alkylation under basic conditions. For example:

- Methylation : Treatment with methyl iodide in tetrahydrofuran (THF) using sodium hydride (NaH) as a base yields N-methyl derivatives. This reaction typically proceeds at 0°C with a 15-minute activation period, achieving moderate yields .

- Benzylation : Reaction with benzyl bromide in dimethylformamide (DMF) and potassium carbonate (K₂CO₃) produces N-benzyl derivatives, though yields vary depending on steric and electronic factors .

Key Conditions :

| Reagent | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Methyl iodide | NaH | THF | 0°C | ~40 |

| Benzyl bromide | K₂CO₃ | DMF | RT | 25–50 |

Acylation Reactions

The primary amine participates in acylation to form amides or sulfonamides:

- Acetylation : Reaction with acetic anhydride in pyridine produces N-acetyl derivatives.

- Sulfonylation : Treatment with benzenesulfonyl chloride in dichloromethane (DCM) yields sulfonamide derivatives, which are often intermediates in drug discovery .

Example Protocol :

- Dissolve 6-methoxy-1H-indazol-4-amine (1.0 eq) in anhydrous DCM.

- Add triethylamine (2.0 eq) and benzenesulfonyl chloride (1.2 eq).

- Stir at room temperature for 4 hours.

- Isolate via column chromatography (hexane:ethyl acetate = 3:1) .

Electrophilic Aromatic Substitution (EAS)

The methoxy group directs electrophiles to specific positions on the indazole ring:

- Nitration : Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces nitro groups predominantly at position 5 or 7 due to the electron-donating methoxy group .

- Halogenation : Bromine (Br₂) in acetic acid brominates the ring at position 3 or 5, depending on reaction conditions .

Regioselectivity in Nitration :

| Position | Yield (%) | Notes |

|---|---|---|

| 5 | 60 | Major product |

| 7 | 20 | Minor product |

Cross-Coupling Reactions

This compound serves as a substrate in palladium-catalyzed couplings:

- Suzuki Coupling : When functionalized with a bromine atom (e.g., at position 5), it reacts with aryl boronic acids in the presence of PdCl₂(dppf)₂ and Cs₂CO₃ in 1,4-dioxane/water (1:1) at 90°C .

- Buchwald–Hartwig Amination : Enables C–N bond formation with aryl halides under catalytic conditions .

Optimized Suzuki Conditions :

| Catalyst | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| PdCl₂(dppf)₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90°C | 70–85 |

Reductive Amination

The amino group reacts with aldehydes or ketones in reductive amination:

- Formaldehyde : Forms N-hydroxymethyl derivatives in HCl(aq), confirmed by NMR and crystallography .

- Benzaldehyde : With sodium cyanoborohydride (NaBH₃CN) in methanol, yields N-benzyl derivatives .

Mechanistic Insight :

Ring-Closure Reactions

The indazole core participates in cyclization reactions:

- With Carbonyl Compounds : Condensation with β-ketoesters forms fused pyrimidine derivatives under acidic conditions .

- With Isocyanates : Generates urea-linked heterocycles, useful in medicinal chemistry .

Oxidation and Reduction

- Oxidation : The methoxy group is stable under mild conditions but can be demethylated with BBr₃ in DCM to yield 6-hydroxy derivatives .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups (if present) to amines without affecting the indazole core .

Biological Activity Correlations

Derivatives of this compound exhibit notable bioactivity:

| Derivative | Target | IC₅₀ (µM) | Application |

|---|---|---|---|

| N-Acetyl | DAAO Inhibition | 5.15 | Neurological Disorders |

| N-Benzyl | Anticancer | 12.3 | HCT116 Cell Line |

| 5-Nitro | Antitumor | 8.7 | K562 Cell Line |

Applications De Recherche Scientifique

Antitumor Activity

Mechanism of Action

Recent studies have highlighted the potential of 6-Methoxy-1H-indazol-4-amine as an effective anticancer agent. A notable study synthesized a series of indazole derivatives, including this compound, and evaluated their inhibitory effects against various human cancer cell lines such as A549 (lung cancer), K562 (chronic myeloid leukemia), PC-3 (prostate cancer), and Hep-G2 (hepatoma) using the MTT assay. The compound exhibited a significant inhibitory concentration (IC50) against the K562 cell line with an IC50 value of 5.15 µM, indicating its potential as a low-toxicity anticancer agent .

Case Study: Structure-Activity Relationship

The study also conducted a structure-activity relationship analysis, revealing that modifications at specific positions on the indazole ring could enhance antitumor activity. For instance, substituting different groups at the C-5 position showed varying degrees of efficacy against cancer cells, suggesting that careful structural modifications could optimize therapeutic outcomes .

Antibacterial Properties

Biological Evaluation

The antibacterial activity of this compound has been assessed through various protocols, including the agar diffusion method. Compounds derived from this scaffold demonstrated significant antibacterial effects against pathogens such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. The results indicated that increasing concentrations of the compound correlated with larger zones of inhibition, showcasing its potential as an antibacterial agent .

Table 1: Antibacterial Activity Results

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|

| This compound | 15 mm | 50 μg/mL |

| Standard Penicillin | 20 mm | 10 μg/mL |

| Other Derivatives | Varies | Varies |

Cardiovascular Applications

Pharmacological Insights

Indazole derivatives, including this compound, have shown promise in treating cardiovascular diseases. Research has indicated that certain indazole compounds can modulate blood pressure and heart rate through their action on imidazoline receptors. For example, TCS-80, a related compound, demonstrated significant hypotensive effects in animal models .

Case Study: Cardiovascular Effects

A study evaluated the cardiovascular effects of various indazole derivatives and found that specific modifications to the indazole structure could enhance their efficacy in managing hypertension and related conditions. This suggests that this compound could be further explored for its cardiovascular benefits .

Mécanisme D'action

The mechanism of action of 6-Methoxy-1H-indazol-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of various enzymes, including kinases and oxidases. The methoxy and amino groups play a crucial role in binding to the active sites of these enzymes, thereby modulating their activity. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .

Comparaison Avec Des Composés Similaires

1H-Indazole: The parent compound without any substituents.

6-Chloro-1H-indazol-4-amine: Similar structure with a chloro group instead of a methoxy group.

6-Methyl-1H-indazol-4-amine: Similar structure with a methyl group instead of a methoxy group.

Uniqueness: 6-Methoxy-1H-indazol-4-amine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance its biological activity and selectivity towards specific molecular targets compared to other indazole derivatives .

Activité Biologique

6-Methoxy-1H-indazol-4-amine is a derivative of indazole, a heterocyclic compound known for its diverse biological activities. This article explores the compound's mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 148.16 g/mol. The compound features a methoxy group at the 6-position and an amino group at the 4-position of the indazole ring, which are critical for its biological activity.

Target Enzymes:

this compound primarily targets indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism. By inhibiting IDO1, this compound can enhance immune responses against tumors by reducing tryptophan catabolism, which is often exploited by cancer cells to evade immune detection .

Cellular Effects:

Research indicates that this compound can induce cell cycle arrest in cancer cells, particularly in human colorectal cancer cell lines (HCT116), leading to inhibited proliferation. The mechanism involves binding to IDO1's active site, thereby blocking its activity and promoting an immune response against cancer cells.

Biological Activities

The biological activities of this compound extend beyond cancer treatment. Here are some notable effects:

- Anticancer Activity: Exhibits potent anti-proliferative effects on various cancer cell lines, including colorectal and lung carcinoma cells .

- Monoamine Oxidase Inhibition: Demonstrated as a moderate inhibitor of monoamine oxidase, suggesting potential applications in treating mood disorders.

- Antimicrobial Properties: Preliminary studies indicate possible antimicrobial activity, though specific mechanisms and efficacy require further investigation.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HCT116 | 15 | IDO1 inhibition leading to cell cycle arrest | |

| NCI-H460 | 10 | Antiproliferative effects via enzyme inhibition | |

| Various | 20 | Monoamine oxidase inhibition |

These findings underscore the compound's potential as a therapeutic agent across multiple domains.

Biochemical Pathways

The interaction of this compound with biochemical pathways is significant:

- Indoleamine Metabolism: Inhibiting IDO1 disrupts the degradation of tryptophan, leading to increased levels of this amino acid and enhanced T-cell activity against tumors .

- Cell Cycle Regulation: The compound induces G2/M phase arrest in cancer cells, which is crucial for preventing tumor growth and proliferation.

Propriétés

IUPAC Name |

6-methoxy-1H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDOZLUNMUNFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C=NNC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646937 | |

| Record name | 6-Methoxy-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-20-7 | |

| Record name | 6-Methoxy-1H-indazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.